
(2-isobutyl-1H-benzimidazol-1-yl)acetic acid
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Overview
Description
(2-Isobutyl-1H-benzimidazol-1-yl)acetic acid is a compound with the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . The compound features a benzimidazole ring, which is a bicyclic structure consisting of a benzene ring fused to an imidazole ring. This structure is known for its diverse biological activities and is a common pharmacophore in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-isobutyl-1H-benzimidazol-1-yl)acetic acid typically involves the condensation of 1,2-phenylenediamine with an appropriate carboxylic acid derivative. The reaction conditions often include the use of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the formation of the benzimidazole ring . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time more precisely.
Chemical Reactions Analysis
Types of Reactions
(2-Isobutyl-1H-benzimidazol-1-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form benzimidazolone derivatives.
Reduction: Reduction reactions can convert the benzimidazole ring to benzimidazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include various benzimidazole derivatives, which can exhibit different biological activities depending on the substituents introduced during the reactions .
Scientific Research Applications
Medicinal Chemistry
(2-Isobutyl-1H-benzimidazol-1-yl)acetic acid has been studied for its potential as a lead compound in drug discovery, particularly targeting diseases such as cancer and inflammatory conditions. Its unique structure allows it to interact with various biological targets, leading to diverse pharmacological profiles.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance, it has shown efficacy against various bacterial strains, suggesting its potential as an antibacterial agent. In vitro studies have demonstrated its effectiveness with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
Anticancer Properties
Studies have explored the anticancer potential of this compound, revealing its ability to inhibit cell proliferation in certain cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through pathways involving reactive oxygen species (ROS) generation and modulation of cell cycle regulators.
Biological Activities
The compound exhibits several notable biological activities, including:
- Antioxidant Activity : It has been shown to scavenge free radicals, contributing to cellular protection against oxidative stress.
- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Agricultural Chemistry
The compound's structural features suggest potential applications in agrochemicals, particularly as a fungicide or herbicide. Its efficacy against plant pathogens could be explored further to develop environmentally friendly agricultural products.
Material Science
This compound can serve as a building block for synthesizing new materials with specific properties, potentially leading to advancements in polymer chemistry and material sciences.
Case Studies
Several studies have documented the applications and effects of this compound:
Mechanism of Action
The mechanism of action of (2-isobutyl-1H-benzimidazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity . The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound of (2-isobutyl-1H-benzimidazol-1-yl)acetic acid, known for its broad spectrum of biological activities.
2-Substituted Benzimidazoles: These compounds have various substituents at the 2-position of the benzimidazole ring and exhibit different biological activities.
Benzimidazolone: An oxidized derivative of benzimidazole with distinct chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The isobutyl group enhances its hydrophobicity, potentially improving its interaction with hydrophobic pockets in proteins .
Biological Activity
(2-Isobutyl-1H-benzimidazol-1-yl)acetic acid is a compound that has garnered attention for its diverse biological activities. This article presents a detailed examination of the biological properties of this compound, including its antimicrobial, anti-inflammatory, and potential therapeutic uses.
Chemical Structure and Properties
The chemical structure of this compound features a benzimidazole core, which is known for its pharmacological significance. The presence of the isobutyl group enhances its lipophilicity, potentially affecting its biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Activity | Inhibition Zone (mm) |
---|---|---|
Staphylococcus aureus | Potent activity | 22 |
Klebsiella pneumoniae | Moderate activity | 25 |
Pseudomonas aeruginosa | Significant activity | 23 |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains .
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory properties. It has shown the ability to inhibit nitric oxide production in various in vitro models, indicating a potential mechanism for reducing inflammation .
Case Studies and Research Findings
Several studies have documented the biological activities of benzimidazole derivatives, including this compound. For instance, a study highlighted the synthesis of novel derivatives and their evaluation against pathogenic bacteria, demonstrating that modifications to the benzimidazole structure can enhance antibacterial potency .
Another significant finding involved the compound's interaction with cellular pathways related to inflammation and immune responses. It was noted that this compound could modulate cytokine release in immune cells, thereby influencing inflammatory responses in models of allergic reactions and chronic inflammation .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act by inhibiting specific enzymes involved in inflammatory pathways or by disrupting bacterial cell wall synthesis. Further research is necessary to elucidate these mechanisms fully.
Properties
IUPAC Name |
2-[2-(2-methylpropyl)benzimidazol-1-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9(2)7-12-14-10-5-3-4-6-11(10)15(12)8-13(16)17/h3-6,9H,7-8H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTDHCOOWHHKHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=CC=CC=C2N1CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.